molecular formula C8H6F5NO B15306919 [6-(Pentafluoroethyl)pyridin-2-yl]methanol

[6-(Pentafluoroethyl)pyridin-2-yl]methanol

Cat. No.: B15306919
M. Wt: 227.13 g/mol
InChI Key: IQVGOXFUODMNIR-UHFFFAOYSA-N
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Description

[6-(Pentafluoroethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentafluoroethyl)pyridin-2-yl]methanol typically involves the introduction of the pentafluoroethyl group to a pyridine ring, followed by the reduction of the resulting intermediate to yield the methanol derivative. One common method involves the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of [6-(Pentafluoroethyl)pyridin-2-yl]aldehyde or [6-(Pentafluoroethyl)pyridin-2-yl]carboxylic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound’s stability and lipophilicity make it a candidate for use in biological studies, particularly in the development of fluorinated probes and imaging agents.

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their metabolic stability and ability to interact with biological targets. This compound may be explored for its potential in drug development.

Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism of action of [6-(Pentafluoroethyl)pyridin-2-yl]methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The pentafluoroethyl group can enhance binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    [2-(Pentafluoroethyl)pyridine]: Similar structure but lacks the methanol group.

    [6-(Trifluoromethyl)pyridin-2-yl]methanol: Contains a trifluoromethyl group instead of a pentafluoroethyl group.

Uniqueness: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-3,15H,4H2

InChI Key

IQVGOXFUODMNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)CO

Origin of Product

United States

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